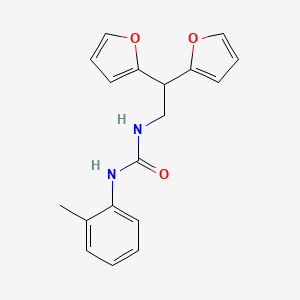
1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic molecule notable for its unique structure combining phenyl, urea, and pyridazinone moieties. This compound has attracted interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of key intermediates such as 4-(tert-butyl)aniline and 2-(6-oxopyridazin-1(6H)-yl)ethyl isocyanate. These intermediates are then reacted under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable versions of the laboratory synthesis routes, employing batch or continuous flow reactors to ensure consistent product quality and yield. Catalysts and advanced purification techniques are often used to enhance efficiency.
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Potential transformation into more oxidized derivatives.
Reduction: : Possible conversion to reduced forms under suitable conditions.
Substitution: : Reactivity in electrophilic and nucleophilic substitution reactions due to the presence of functional groups.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: : For example, potassium permanganate or hydrogen peroxide.
Reducing agents: : Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Depending on the specific reaction, reagents like alkyl halides or amines may be employed.
Major Products
The major products formed from these reactions are generally derivatives of the original compound, modified at specific functional sites to enhance or alter their properties.
科学研究应用
1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea has shown promise in several scientific research areas:
Chemistry: : Utilized in studies on reaction mechanisms and synthetic methodologies.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
The compound’s mechanism of action involves interactions with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and leading to the observed biological effects. Detailed studies on its binding affinities and molecular interactions help elucidate these mechanisms.
相似化合物的比较
When compared to other compounds with similar structural motifs, 1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea stands out due to its unique combination of functional groups and resulting properties.
Similar Compounds: include:
Phenylureas: : Such as N-phenyl-N'-alkylureas, known for their herbicidal activities.
Pyridazinones: : Including various 6-oxopyridazin-1(6H)-yl derivatives studied for their pharmacological potential.
tert-Butylphenyl derivatives: : Notable for their applications in materials science and pharmaceuticals.
属性
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)13-6-8-14(9-7-13)20-16(23)18-11-12-21-15(22)5-4-10-19-21/h4-10H,11-12H2,1-3H3,(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAGLVWCBZMGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2977377.png)
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2977379.png)

![1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2977382.png)
![2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2977384.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2977385.png)


![1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B2977388.png)


![4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2977392.png)
![1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2977396.png)
